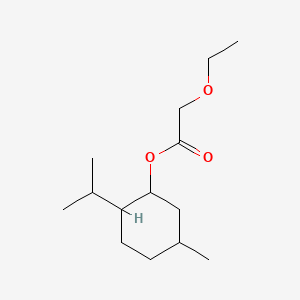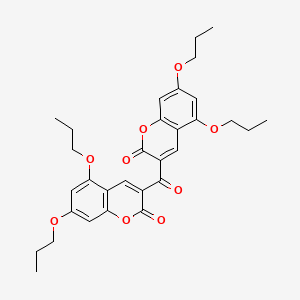
4'-Chloro-2-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-2-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H11Cl It is a derivative of biphenyl, where a chlorine atom is substituted at the 4’ position and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In industrial settings, the production of 4’-Chloro-2-methyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The process typically uses aryl chlorides and methyl-substituted phenylboronic acids as starting materials, with palladium catalysts and bases such as potassium carbonate in aqueous or organic solvents .
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different substituents.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of palladium or copper catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products include amine or thiol derivatives of biphenyl.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include various reduced biphenyl derivatives.
Scientific Research Applications
4’-Chloro-2-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Chloro-2-methyl-1,1’-biphenyl involves its interaction with various molecular targets. The chlorine and methyl substituents influence its reactivity and binding affinity to different enzymes and receptors. The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom acts as a leaving group, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
4-Chloro-1,1’-biphenyl: Lacks the methyl group, resulting in different chemical properties and reactivity.
2-Methyl-1,1’-biphenyl:
4’-Methyl-2-cyanobiphenyl: Contains a cyano group instead of chlorine, leading to different chemical behavior and applications.
Uniqueness: 4’-Chloro-2-methyl-1,1’-biphenyl is unique due to the presence of both chlorine and methyl substituents, which confer distinct chemical properties and reactivity patterns
Properties
CAS No. |
89346-57-6 |
|---|---|
Molecular Formula |
C13H11Cl |
Molecular Weight |
202.68 g/mol |
IUPAC Name |
1-chloro-4-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H11Cl/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,1H3 |
InChI Key |
RMESIKIOAHNIGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine](/img/structure/B12090728.png)



![6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)






